N,N'-bis(3-fluorophenyl)butanediamide
Description
N,N'-bis(3-fluorophenyl)butanediamide is a symmetrical alkanediamide derivative characterized by two 3-fluorophenyl groups attached to the nitrogen atoms of a butanediamide core. Its molecular formula is C₁₆H₁₄F₂N₂O₂, with a molecular weight of 312.3 g/mol. The fluorine substituents at the meta positions of the phenyl rings confer distinct electronic and steric properties, influencing solubility, lipophilicity, and biological interactions. This compound belongs to the broader class of N,N'-diarylalkanediamides, which have been extensively studied for applications in antimicrobial, antitubercular, and photosynthetic inhibition contexts .
Properties
IUPAC Name |
N,N'-bis(3-fluorophenyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2/c17-11-3-1-5-13(9-11)19-15(21)7-8-16(22)20-14-6-2-4-12(18)10-14/h1-6,9-10H,7-8H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFTXDIVDJJTST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-fluorophenyl)butanediamide typically involves the reaction of 3-fluoroaniline with butanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of N,N’-bis(3-fluorophenyl)butanediamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process is designed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(3-fluorophenyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted oxides, while reduction can produce fluoro-substituted amines.
Scientific Research Applications
Chemistry: N,N’-bis(3-fluorophenyl)butanediamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or protein-ligand interactions.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers explore its activity against various biological targets to develop new therapeutic agents.
Industry: In the industrial sector, N,N’-bis(3-fluorophenyl)butanediamide is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which N,N’-bis(3-fluorophenyl)butanediamide exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved in these interactions are studied to understand the compound’s mode of action and potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Analysis
The biological activity and physicochemical properties of N,N'-diarylalkanediamides depend on three critical factors:
Chain length (methylene groups, m)
Substituents on the aryl rings
Position of substituents
Below is a comparative analysis of N,N'-bis(3-fluorophenyl)butanediamide with structurally related compounds:
Key Findings:
Chain Length Effects :
- Antialgal activity in N,N'-diarylalkanediamides exhibits a quasi-parabolic relationship with chain length. For example, N,N'-bis(3,4-dichlorophenyl)hexanediamide (m=4) showed maximum inhibition of photosynthetic electron transport, while longer chains (e.g., m=6) reduced activity due to decreased solubility .
- In contrast, fluorinated derivatives like this compound (m=4) may balance moderate solubility and membrane permeability, making them suitable for antimicrobial applications .
Substituent Effects :
- Electron-withdrawing groups (e.g., F, Cl) : Fluorine's high electronegativity enhances dipole interactions and metabolic stability compared to chlorine. However, 3,4-dichlorophenyl derivatives exhibit stronger OER inhibition, likely due to increased electrophilicity .
- Electron-donating groups (e.g., CH₃, OCH₃) : These groups reduce biological activity by lowering membrane penetration, as seen in N,N'-bis(4-CH₃-phenyl)hexanediamide .
Positional Isomerism :
- Meta-substituted fluorine (3-F) in the target compound may reduce steric hindrance compared to ortho-substituted analogs, facilitating interactions with hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
